Vitexin-2''-xyloside

Oncology Apoptosis resistance Natural product chemoprevention

Procure Vitexin-2''-xyloside (CAS 10576-86-0) for unambiguous analytical identification and bioassay validation. Unlike O-glycosidic flavonoids, its C–C glycosidic bond and 2''-O-xylosyl substitution confer resistance to hydrolysis and distinct enterohepatic recirculation. This compound differs functionally from vitexin, isovitexin, or apigenin; substitution introduces uncontrolled variables in validated apoptosis, bioavailability, or gut-microbiota workflows. The analytical standard ensures precise HPLC-DAD-MS quantification of Desmodium adscendens, Beta vulgaris, or Setaria viridis extracts, separating it from co-occurring isomers like isovitexin-2''-O-xyloside.

Molecular Formula C26H28O14
Molecular Weight 564.49
CAS No. 10576-86-0
Cat. No. B600777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin-2''-xyloside
CAS10576-86-0
Molecular FormulaC26H28O14
Molecular Weight564.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitexin-2''-xyloside (CAS 10576-86-0) Technical Overview: C-Glycosyl Flavone from Natural Sources


Vitexin-2''-xyloside (CAS 10576-86-0), also known as vitexin-2″-O-xyloside or XVX/VOX, is a flavone C-glycoside with molecular formula C26H28O14 and molecular weight 564.49 g/mol [1]. It consists of an apigenin aglycone core bearing a C-linked glucose moiety at position 8, with a xylose unit attached via a 2″-O-glycosidic bond . The compound is isolated from various plant sources including Beta vulgaris var. cicla (Swiss chard), Desmodium adscendens, and Setaria viridis [2]. Unlike common O-glycosidic flavonoids, the C–C glycosidic bond confers resistance to intestinal and microbial hydrolysis, a structural feature that directly impacts its in vivo stability and absorption behavior [3].

Why Vitexin-2''-xyloside Cannot Be Interchanged with Vitexin, Isovitexin, or Other Flavone C-Glycoside Analogs


Flavone C-glycosides sharing the apigenin or luteolin core display markedly divergent biological behaviors depending on the specific sugar moiety, glycosylation position, and linkage type. In Desmodium adscendens, vitexin-2''-xyloside, isovitexin-2''-O-xyloside, vitexin, and isovitexin co-occur as distinct chemical entities separable only by optimized chromatographic methods, underscoring that these isomers are not functionally interchangeable [1]. Crucially, the presence of the 2″-O-xylosyl substitution on the C-glucosyl unit modifies both the compound's in vivo absorption pathway and its enterohepatic recirculation profile relative to simpler C-glycosides or aglycones [2]. The C–C glycosidic bond confers resistance to intestinal hydrolysis that O-glycosidic flavonoids do not possess, while the specific xylosyl substitution further modulates molecular recognition by intestinal transporters and metabolic enzymes [3]. Substituting vitexin-2''-xyloside with vitexin, isovitexin, orientin, or apigenin would therefore introduce uncontrolled variables in any experimental or industrial workflow where bioavailability, metabolite profile, or target engagement has been validated for the specific compound.

Quantitative Differentiation Evidence for Vitexin-2''-xyloside Versus Structural Analogs and Functional Alternatives


Antiproliferative Efficacy in Apoptosis-Resistant Cancer Cell Models Where Conventional Chemotherapeutics Fail

In CaCo-2 colon cancer and HepG2 liver cancer cell lines, which are characterized by high resistance to apoptosis induced by conventional anticancer drugs, vitexin-2-O-xyloside (XVX) as a single agent inhibited proliferation through activation of caspases 9, 8, and 3 [1]. XVX also downregulated the pro-survival genes BIRC5 (survivin), HIF1A, and VEGFA [2]. The same study demonstrated that combining XVX with avenanthramides produced enhanced antiproliferative effects [3].

Oncology Apoptosis resistance Natural product chemoprevention Caspase activation

In Vivo C-Glycoside Stability and Enterohepatic Recirculation Versus Aglycone Apigenin

Vitexin-2-O-xyloside (VOX), a C-glycoside, demonstrates a distinct in vivo absorption and metabolic fate compared to its aglycone apigenin. In a rat study, VOX was absorbed unchanged and underwent enterohepatic recirculation, whereas apigenin was subject to direct absorption and first-pass metabolism [1].

Pharmacokinetics Bioavailability C-glycoside metabolism Enterohepatic circulation

Comparative Cytotoxicity Profile in CaCo-2 Colon Cancer Cells Versus Betalain Fractions

In a direct comparative cytotoxicity assessment using CaCo-2 colon cancer cells, vitexin-2-O-xyloside (XVX) demonstrated the highest cytotoxic potency among the tested natural compounds from Beta vulgaris [1].

Cytotoxicity Colon cancer Combination therapy Apoptosis

Patent-Claimed Antidiabetic Efficacy with Dose-Response Relationship

A patent application claims that vitexin xyloside (vitexin-2-O-xyloside) demonstrates obvious diabetic mouse blood sugar and blood fat reducing effects, with performance stated to be better than substances in the prior art, exhibiting a dose-effect relationship [1].

Diabetes Metabolic disease Hypoglycemic Hypolipidemic

Procurement-Relevant Application Scenarios for Vitexin-2''-xyloside Based on Validated Evidence


Chemoprevention Research in Apoptosis-Resistant Colon and Liver Cancer Models

Vitexin-2-O-xyloside is indicated for in vitro and in vivo oncology research focused on overcoming apoptosis resistance. The compound activates caspases 9, 8, and 3 and downregulates pro-survival genes (BIRC5, HIF1A, VEGFA) in CaCo-2 colon cancer and HepG2 liver cancer cell lines—models known for high resistance to conventional chemotherapeutics [1]. Procurement is justified for studies evaluating natural product chemoprevention or combination therapy with avenanthramides or betalains, where enhanced antiproliferative effects have been documented [2].

In Vivo Pharmacokinetic Studies of C-Glycoside Absorption and Enterohepatic Recirculation

Vitexin-2-O-xyloside serves as a validated model compound for investigating the in vivo behavior of flavone C-glycosides. Demonstrated to be absorbed unchanged and to undergo enterohepatic recirculation in rat models, it provides a distinct comparator to O-glycosidic flavonoids and aglycones [1]. This compound is appropriate for studies examining intestinal absorption mechanisms, gut microbiota-mediated metabolism, and systemic bioavailability of C-glycosylated natural products.

Combination Formulation Development for Colon Cancer Chemoprevention

Vitexin-2-O-xyloside demonstrates enhanced and prolonged cytotoxicity when combined with betalain fractions (betaxanthin R1 and betacyanin R2) in CaCo-2 colon cancer cells [1]. This combination acts through the intrinsic apoptotic pathway (BAX upregulation, PARP-1 and Caspase-3 cleavage) while betalains independently provide antioxidant and anti-inflammatory effects (COX-2 and IL-8 downregulation) [2]. Procurement is indicated for nutraceutical and functional food research evaluating XVX-betalain cocktails as colon cancer chemopreventive formulations.

Natural Product Analytical Standard for HPLC-DAD-MS Method Development

Vitexin-2″-xyloside is frequently encountered as a major constituent in medicinal plant extracts (Desmodium adscendens, Setaria viridis, Beta vulgaris cicla, Coussapoa microcarpa) and requires reliable reference standards for accurate identification and quantification [1]. The compound co-occurs with isomeric partners (isovitexin-2″-O-xyloside, vitexin, isovitexin, orientin) that cannot be distinguished without optimized chromatographic separation [2]. Procurement of authenticated vitexin-2″-xyloside analytical standard is essential for HPLC-DAD-MS method validation, quality control of botanical extracts, and chemotaxonomic studies [3].

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